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Compound of Interest

Compound Name:
DREADD agonist 21

dihydrochloride

Cat. No.: B2385843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective dosage and

administration of DREADD (Designer Receptors Exclusively Activated by Designer Drugs)

agonist 21 (C21), a second-generation chemogenetic actuator, in rodent models. This

document summarizes key quantitative data, details experimental protocols, and visualizes

relevant biological pathways and workflows to facilitate the successful implementation of

DREADD technology in neuroscience and related research fields.

Introduction
DREADD agonist 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine), also known as

Compound 21 (C21), is a potent and selective agonist for muscarinic-based DREADDs,

including the excitatory hM3Dq and inhibitory hM4Di receptors.[1][3] It offers an alternative to

the first-generation agonist Clozapine-N-Oxide (CNO), with the significant advantage of not

undergoing metabolic conversion to clozapine, thereby reducing concerns about off-target

effects associated with clozapine.[1][3][4] C21 exhibits excellent bioavailability, pharmacokinetic

properties, and brain penetrability, making it a valuable tool for in vivo studies.[1][3][5]
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The following tables summarize the effective dosages of C21 for activating hM3Dq and hM4Di

DREADDs in rodents, as reported in the literature. The optimal dose for a specific experiment

should be determined empirically, considering the animal model, target cell population, and

desired behavioral or physiological outcome.

Table 1: Effective Dosages of C21 for hM3Dq DREADD Activation in Mice

Dose
(mg/kg)

Administrat
ion Route

Animal
Model

Target
Neurons

Observed
Effect

Reference

0.3
Intraperitonea

l (i.p.)
Mouse

Lateral

Hypothalamic

vGAT

neurons

Increased

feeding

behavior

[1][3]

1.0
Intraperitonea

l (i.p.)
Mouse

Lateral

Hypothalamic

vGAT

neurons

Dose-

dependent

increase in

feeding

behavior

[1][3]

3.0
Intraperitonea

l (i.p.)
Mouse

Lateral

Hypothalamic

vGAT

neurons

Maximal

feeding

response,

similar to 3

mg/kg CNO

[1][3]

0.3 - 3.0
Intraperitonea

l (i.p.)
Mouse

Arcuate

Nucleus

AgRP

neurons

Dose-

dependent

promotion of

food

consumption

[1][3]

0.1
Intraperitonea

l (i.p.)
Mouse

D1 receptor-

expressing

neurons

Activation of

hM3Dq
[6]

Table 2: Effective Dosages of C21 for hM4Di DREADD Activation in Rodents
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Dose
(mg/kg)

Administrat
ion Route

Animal
Model

Target
Neurons

Observed
Effect

Reference

0.5
Intraperitonea

l (i.p.)
Rat (male)

Nigral

dopaminergic

neurons

Reversible

inhibition of

neuronal

activity

without off-

target effects

[2][7]

1.0
Intraperitonea

l (i.p.)
Rat (male)

Nigral

dopaminergic

neurons

Significant

off-target

increase in

neuronal

activity in

control

animals

[2][7][8]

1.0
Intraperitonea

l (i.p.)
Mouse

D1 receptor-

expressing

neurons

Required for

hM4Di

activation, but

produced off-

target effects

in wild-type

mice

[6]

0.4 - 1.0
Intraperitonea

l (i.p.)
Mouse Not specified

Suggested as

a suitable

dose range,

effective

within 15

minutes

[5][9]

3.0

Subcutaneou

s (s.c.) then

i.p.

Mouse

Lateral

habenula

neurons

Maintained

putative

neural

inactivation

[10]
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Note on Off-Target Effects: Researchers should be aware of potential off-target effects of C21,

particularly at higher doses. Studies have reported that doses of 1.0 mg/kg and above can

induce behavioral and physiological changes in non-DREADD expressing animals.[2][6][7] For

instance, C21 has been shown to cause acute diuresis in wild-type mice at doses of 1.0-3.0

mg/kg.[11][12][13] Therefore, the use of appropriate control groups (e.g., non-DREADD

expressing animals receiving C21) is crucial for interpreting experimental results.[14]

Experimental Protocols
Below are detailed methodologies for key experiments involving the use of DREADD agonist

21 in rodents.

Protocol 1: General Preparation and Administration of
C21

Reconstitution: DREADD agonist 21 dihydrochloride is water-soluble.[10] For

intraperitoneal (i.p.) injections, dissolve C21 in sterile 0.9% saline. Some studies have used

a vehicle of 0.5% DMSO in 0.9% saline.[15]

Dosage Calculation: Prepare a stock solution of C21 at a concentration that allows for the

desired final dose to be administered in a reasonable volume (e.g., 5 ml/kg).[15]

Administration: Administer the calculated volume of C21 solution to the rodent via the

desired route (e.g., intraperitoneal injection). For behavioral experiments, injections are

typically given 15-30 minutes before testing.[5][6][9]

Protocol 2: DREADD-Mediated Modulation of Feeding
Behavior in Mice
This protocol is adapted from studies investigating the effect of C21 on feeding behavior.[1][3]

Animal Model: Utilize transgenic mouse lines that allow for targeted expression of DREADDs

in specific neuronal populations (e.g., AgRP-ires-CRE mice).

Viral Vector Delivery: Stereotactically inject an adeno-associated virus (AAV) carrying a Cre-

dependent DREADD construct (e.g., AAV-DIO-hM3Dq-mCherry) into the brain region of

interest (e.g., arcuate nucleus). Allow sufficient time for viral expression (typically 3-4 weeks).
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Experimental Design: In a crossover design, administer different doses of C21 (e.g., 0.3, 1.0,

3.0 mg/kg, i.p.) and a vehicle control to the mice on separate days.

Behavioral Measurement: Following injection, place the sated mice in a cage with pre-

weighed food and measure food intake at regular intervals (e.g., 0.5, 1, 2, and 3 hours).[1]

Control Group: Include a control group of non-Cre expressing littermates that receive the

same viral vector and C21 injections to control for off-target effects.[1][3]

Protocol 3: Electrophysiological Recording of DREADD-
Mediated Neuronal Inhibition in Rats
This protocol is based on studies examining the effect of C21 on the activity of nigral

dopaminergic neurons in rats.[2][7]

Animal Model: Use TH-Cre rats to target dopaminergic neurons.

Viral Vector Delivery: Inject an AAV carrying a Cre-dependent inhibitory DREADD (e.g., AAV-

hSyn-DIO-hM4Di-mCherry) into the substantia nigra pars compacta (SNc).

Electrophysiological Recordings: After allowing for viral expression, perform in vivo single-

unit extracellular recordings of SNc dopaminergic neurons in anesthetized or awake, head-

fixed rats.

Drug Administration: Establish a baseline firing rate for a recorded neuron. Administer C21

(e.g., 0.5 mg/kg, i.p.) and continue recording to observe changes in neuronal activity.

Data Analysis: Quantify the firing rate of the neurons before and after C21 administration to

determine the extent and time course of inhibition.

Control Experiments: Perform the same experiments in control animals that do not express

the hM4Di DREADD to ensure that the observed effects are not due to off-target actions of

C21.[2][7]
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Caption: Signaling pathways for hM3Dq (Gq) and hM4Di (Gi) DREADDs activated by Agonist

21.
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Phase 2: Experimentation
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Caption: A generalized experimental workflow for in vivo DREADD studies using Agonist 21.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2385843#effective-dosage-of-dreadd-agonist-21-in-
rodents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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